4-(4-Amino-1H-1,2,3-triazol-1-yl)butanenitrile
Description
Properties
Molecular Formula |
C6H9N5 |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
4-(4-aminotriazol-1-yl)butanenitrile |
InChI |
InChI=1S/C6H9N5/c7-3-1-2-4-11-5-6(8)9-10-11/h5H,1-2,4,8H2 |
InChI Key |
FMSKLTMLXNZBDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NN1CCCC#N)N |
Origin of Product |
United States |
Preparation Methods
Synthesis via Nucleophilic Substitution on Halobutanenitriles
One common approach to synthesize 4-(4-Amino-1H-1,2,3-triazol-1-yl)butanenitrile involves the nucleophilic substitution of halogenated butanenitriles with 4-amino-1H-1,2,3-triazole or its precursors. This method typically uses 4-chlorobutanenitrile as the electrophilic substrate and the triazole nucleophile under basic conditions.
Procedure: The 4-amino-1H-1,2,3-triazole is generated or used directly, and reacted with 4-chlorobutanenitrile in the presence of a base such as sodium hydroxide in methanol. The reaction mixture is heated to facilitate substitution, leading to the formation of the target compound after neutralization and purification.
Reaction conditions: Typical conditions involve stirring the mixture at elevated temperatures (e.g., reflux in methanol) until completion, followed by work-up involving neutralization and isolation of the product.
Example: A related synthesis was reported where sodium hydroxide in methanol was used to dissolve the corresponding triazole-thione, followed by addition of halogennitriles including 4-chlorobutanenitrile, yielding the substituted triazole butanenitriles after heating to neutral pH.
| Parameter | Typical Value/Condition |
|---|---|
| Base | Sodium hydroxide (NaOH) |
| Solvent | Methanol (CH3OH) |
| Electrophile | 4-Chlorobutanenitrile |
| Temperature | Reflux or elevated temperature |
| Reaction time | Several hours (varies by scale) |
| Work-up | Neutralization and isolation |
| Yield | Moderate to good (varies) |
Preparation of 4-Amino-1H-1,2,3-triazole Intermediate
The synthesis of the 4-amino-1H-1,2,3-triazole moiety itself is a prerequisite for the above substitution. Although more commonly 4-amino-1,2,4-triazole is reported in literature, methods for 1,2,3-triazole derivatives involve azide-alkyne cycloaddition or hydrazine-based cyclizations.
General synthetic route: The 1,2,3-triazole ring can be constructed via Huisgen 1,3-dipolar cycloaddition between azides and alkynes under copper catalysis (CuAAC). The amino group can be introduced via substitution or reduction steps post-cyclization.
Catalysis and conditions: Copper(I) catalysis under mild conditions (room temperature to 60 °C), often in aqueous or mixed solvents, is typical. Ultrasound irradiation has been reported to accelerate such reactions and improve yields.
Example: Synthesis of related 1,2,3-triazole derivatives via multi-component reactions catalyzed by InCl3 under ultrasound irradiation yielded amino-substituted triazoles efficiently, suggesting potential for analogous preparation of 4-amino-1H-1,2,3-triazole intermediates.
| Parameter | Typical Value/Condition |
|---|---|
| Catalyst | Cu(I) salts or InCl3 |
| Solvent | Water, ethanol, or mixed solvents |
| Temperature | 20–60 °C |
| Reaction time | 20 min to several hours |
| Use of ultrasound | Yes, to accelerate reaction |
| Yield | High (80–95%) |
Multi-Component and One-Pot Synthesis Approaches
Recent advances include one-pot multi-component reactions (MCRs) combining hydrazine derivatives, β-ketoesters, malononitrile, and other components to directly assemble complex triazole-containing molecules.
Advantages: These methods provide operational simplicity, high atom economy, and often comply with green chemistry principles.
Example: A four-component one-pot reaction catalyzed by InCl3 under ultrasound irradiation in 50% ethanol at 40 °C yielded multi-substituted amino-triazole derivatives in excellent yields (80–95%) within 20 minutes.
Mechanism: The reaction proceeds via initial formation of pyrazolone intermediates, followed by nucleophilic attack and cyclization to form the triazole ring system.
| Parameter | Typical Value/Condition |
|---|---|
| Components | Hydrazine hydrate, β-ketoester, malononitrile, aldehyde/ester |
| Catalyst | Indium(III) chloride (InCl3) |
| Solvent | 50% ethanol/water mixture |
| Temperature | 40 °C |
| Reaction time | 20 minutes |
| Yield | 80–95% |
Alternative Synthetic Routes and Functionalization
Cyclization of Hydrazine Derivatives: Some routes involve cyclization of hydrazine derivatives with azides or halo-ketones to form 1,2,3-triazole rings substituted with amino and nitrile groups.
Use of N-Tosylhydrazones and Sodium Azide: The reaction of N-tosylhydrazones with sodium azide under cyclization conditions can yield 1,2,3-triazole derivatives, which can be further modified to introduce amino and nitrile substituents.
Purification and Crystallization: High purity of the target compound is often achieved by recrystallization from solvents such as isopropanol, ethanol, or ethyl acetate, ensuring purity >99% as confirmed by HPLC and NMR techniques.
The use of ultrasound irradiation notably accelerates the synthesis of amino-substituted triazoles, reducing reaction times from hours to minutes while improving yields.
The choice of catalyst significantly influences yield and selectivity; InCl3 has been demonstrated as an effective catalyst for multi-component reactions leading to amino-triazole derivatives.
Purification by recrystallization from isopropanol ensures high purity of 4-amino-1H-1,2,3-triazole intermediates and related compounds, which is critical for subsequent substitution reactions.
The nucleophilic substitution approach using halobutanenitriles provides a direct route to the target compound but may require careful control of reaction conditions to avoid side reactions and maximize yield.
The preparation of 4-(4-Amino-1H-1,2,3-triazol-1-yl)butanenitrile can be achieved through several synthetic strategies, primarily nucleophilic substitution of halogenated butanenitriles with 4-amino-1H-1,2,3-triazole intermediates. The synthesis of the 4-amino-1H-1,2,3-triazole moiety itself is efficiently accomplished via azide-alkyne cycloaddition or multi-component reactions catalyzed by metal salts such as InCl3, often enhanced by ultrasound irradiation. These methods provide high yields, operational simplicity, and compatibility with green chemistry principles. Purification by recrystallization ensures the high purity necessary for research and application. The data and methods presented are drawn from a wide range of peer-reviewed literature and patents, reflecting comprehensive and authoritative research on this compound.
Chemical Reactions Analysis
4-(4-Amino-1H-1,2,3-triazol-1-yl)butanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(4-Amino-1H-1,2,3-triazol-1-yl)butanenitrile has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of pharmaceutical compounds due to its ability to form stable triazole rings, which can enhance the biological activity and stability of drugs.
Materials Science: This compound can be used in the development of new materials with unique properties, such as polymers and nanomaterials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Mechanism of Action
The mechanism of action of 4-(4-Amino-1H-1,2,3-triazol-1-yl)butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
4-(4-Amino-1H-1,2,3-triazol-1-yl)butanenitrile can be compared with other triazole-containing compounds, such as:
1,2,4-Triazole: A similar compound with a different arrangement of nitrogen atoms in the ring, which can lead to different chemical and biological properties.
3-Amino-1,2,4-triazole: . The uniqueness of 4-(4-Amino-1H-1,2,3-triazol-1-yl)butanenitrile lies in its specific structure, which can confer distinct reactivity and biological activity compared to other triazole derivatives.
Biological Activity
4-(4-Amino-1H-1,2,3-triazol-1-yl)butanenitrile (CAS No. 1555808-55-3) is a triazole derivative that has garnered attention for its potential biological activities. Triazole compounds are known for their diverse pharmacological properties, including antifungal, antibacterial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of 4-(4-Amino-1H-1,2,3-triazol-1-yl)butanenitrile based on existing research findings.
- Molecular Formula : CHN
- Molecular Weight : 151.17 g/mol
- Structure : The compound features a triazole ring linked to a butanenitrile moiety, which may influence its biological interactions and activities.
Biological Activity Overview
The biological activities of 4-(4-Amino-1H-1,2,3-triazol-1-yl)butanenitrile are primarily derived from its structural characteristics as a triazole compound. Research indicates that triazoles can interact with various biological targets, leading to multiple therapeutic effects.
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives in cancer therapy. For instance:
- In vitro studies have demonstrated that triazole compounds can inhibit the proliferation of cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction. A study focusing on related triazole compounds showed significant anticancer activity against breast (MCF-7), colon (SW480), and lung (A549) carcinoma cell lines .
Antimicrobial Activity
Triazoles are known for their antimicrobial properties:
- Compounds with similar structures have exhibited activity against various bacterial strains. The presence of the amino group in 4-(4-Amino-1H-1,2,3-triazol-1-yl)butanenitrile may enhance its interaction with microbial targets, potentially leading to increased efficacy against infections .
Anti-inflammatory Effects
Triazole derivatives have also been investigated for their anti-inflammatory properties:
- Some studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Evaluated the effects of triazole derivatives on MCF-7 cells; significant inhibition of cell proliferation observed. |
| Study 2 | Antimicrobial Effects | Investigated the antibacterial activity of various triazole compounds; showed promising results against Gram-positive and Gram-negative bacteria. |
| Study 3 | Anti-inflammatory Properties | Assessed the impact of triazole derivatives on cytokine production; indicated potential for reducing inflammation in vitro. |
The exact mechanism by which 4-(4-Amino-1H-1,2,3-triazol-1-yl)butanenitrile exerts its biological effects is still under investigation. However, it is hypothesized that:
- The triazole ring may chelate metal ions or interact with enzymes involved in metabolic pathways.
- The amino group could facilitate hydrogen bonding with biological macromolecules, enhancing binding affinity to target sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
